R-1 Methanandamide Phosphate

Description

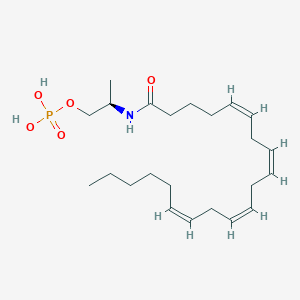

Structure

2D Structure

Properties

IUPAC Name |

[(2R)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40NO5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)24-22(2)21-29-30(26,27)28/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,24,25)(H2,26,27,28)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONSAFDJFAGAFZ-FQPARAGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347867 | |

| Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649569-33-5 | |

| Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unveiling a New Signaling System: the Historical Context of Endocannabinoid Discovery

The journey to understanding the endocannabinoid system began not with the body, but with a plant: Cannabis sativa. For centuries, the plant's psychoactive properties were known, but the scientific basis for these effects remained a mystery. A pivotal moment came in 1964 when Israeli chemist Raphael Mechoulam and his colleague Yechiel Gaoni successfully isolated and elucidated the structure of tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis. nih.govnih.govtandfonline.comresearchgate.net This discovery was the key that would eventually unlock the door to a previously unknown signaling system within the human body. nih.govresearchgate.net

The identification of THC spurred a new wave of research. Scientists hypothesized that for THC to exert its effects, it must be interacting with specific receptors in the body. This hypothesis was confirmed in 1988 when researchers at St. Louis University Medical School, led by Professor Allyn Howlett and her graduate student William Devane, identified a cannabinoid receptor, later named CB1, in the rat brain. projectcbd.orgcannabisdoctorstasmania.com.auilae.org This receptor was found to be exceptionally abundant in the mammalian brain, more so than any other G-protein-coupled receptor. projectcbd.org A few years later, in 1993, a second cannabinoid receptor, CB2, was discovered, primarily located in the immune system and peripheral tissues. projectcbd.orgcannabisdoctorstasmania.com.au

The presence of these receptors begged a crucial question: what were the body's own molecules that interacted with them? The answer came in 1992, when Raphael Mechoulam, along with William Devane and Lumir Hanus, isolated the first endogenous cannabinoid from the pig brain. projectcbd.org They named this novel neurotransmitter "anandamide," derived from the Sanskrit word "ananda," meaning "bliss." projectcbd.org This was followed by the discovery of a second major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), in 1995. cannabisdoctorstasmania.com.au These discoveries firmly established the existence of the endocannabinoid system, a complex network comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes that synthesize and break them down. nih.govscielo.brwikipedia.org

Overcoming a Hurdle: R 1 Methanandamide Phosphate As a Water Soluble Prodrug

One of the challenges in studying anandamide (B1667382) and its analogs is their lipophilic (fat-loving) nature, which limits their solubility in aqueous solutions. This characteristic can complicate experimental research. To address this, scientists developed the concept of a prodrug – an inactive or less active compound that is converted into an active drug within the body.

R-1 Methanandamide (B110085) Phosphate (B84403) is a prime example of this strategy. caymanchem.comnetascientific.comcaymanchem.com It is the phosphate ester of R-1 methanandamide, a more stable analog of anandamide. caymanchem.comnetascientific.comcaymanchem.com The addition of a phosphate group, or "promoiety," dramatically increases the water solubility of the parent compound. researchgate.netnih.gov Research has shown that the phosphate promoiety can increase the aqueous solubility of the parent compounds by more than 16,500-fold at a physiological pH of 7.4. researchgate.netnih.gov

This enhanced water solubility makes R-1 Methanandamide Phosphate a valuable tool for researchers. researchgate.netnih.gov While stable in buffer solutions, these phosphate esters are designed to be rapidly hydrolyzed by enzymes in the body, such as alkaline phosphatase, to release the active parent compound, R-1 methanandamide. researchgate.netnih.gov This rapid conversion was demonstrated in studies where the half-life of the phosphate ester in a liver homogenate was a mere 8-9 minutes, and in an alkaline phosphatase solution, it was less than 15 seconds. researchgate.netnih.gov This allows for more controlled and effective administration in experimental settings. researchgate.netnih.gov

A Family of Molecules: Relationship to Anandamide Analogs and Endogenous Cannabinoids

Chemical Synthesis Pathways for this compound

The synthesis of this compound, a water-soluble prodrug of the cannabinoid receptor agonist R-1 Methanandamide, has been described in scientific literature. The process involves the phosphorylation of R-1 Methanandamide. A common synthetic route utilizes di-tert-butyl diisopropylphosphoramidite in the presence of tetrazole to react with R-1 Methanandamide. future4200.com This is followed by an oxidation step and subsequent removal of the protecting groups to yield the final phosphate ester product.

The parent compound, R-1 Methanandamide, is a chiral analog of anandamide. future4200.com Its synthesis provides a more stable compound with a greater affinity for the cannabinoid neuronal receptor (CB1) due to the presence of a methyl group adjacent to the amide nitrogen. future4200.comnih.gov

Physicochemical Characterization in Prodrug Development

The development of this compound as a prodrug was driven by the need to overcome the poor aqueous solubility of the parent compound, R-1 Methanandamide. uef.fi The introduction of a phosphate promoiety significantly enhances water solubility, a critical factor for pharmaceutical formulations. nih.govnih.gov

Studies have shown that the phosphate ester of R-1 Methanandamide increases the aqueous solubility of the parent compound by more than 16,500-fold at a physiological pH of 7.4. nih.govresearchgate.netresearchgate.net This dramatic increase in solubility facilitates its potential use in aqueous formulations. uef.fi The physicochemical properties of this compound have been characterized, including its pKa, partition coefficient, and aqueous solubility. future4200.comnih.govresearchgate.net These parameters are crucial for understanding the behavior of the prodrug in biological systems.

Below is an interactive table summarizing the key physicochemical properties of R-1 Methanandamide and its phosphate prodrug.

| Compound | Aqueous Solubility | LogP | pKa |

| R-1 Methanandamide | <0.1 µg/mL | High | N/A |

| This compound | >5000 µg/mL nih.gov | Low | ~1-2, 6-7 |

In Vitro Enzymatic Hydrolysis and Stability Studies

A key characteristic of a successful prodrug is its ability to remain stable in a formulation and then efficiently convert to the active parent drug at the desired site of action. In vitro studies have demonstrated that this compound is stable in buffer solutions at pH 7.4. nih.govresearchgate.net This chemical stability is essential for ensuring a viable shelf-life for potential pharmaceutical products. acs.org

Conversely, the prodrug undergoes rapid enzymatic hydrolysis to release the active R-1 Methanandamide. In the presence of alkaline phosphatase, a ubiquitous enzyme in the body, the half-life of this compound is less than 15 seconds. nih.govresearchgate.net Similarly, in a 10% liver homogenate, which contains a variety of enzymes, the half-life was determined to be approximately 8-9 minutes. nih.govresearchgate.net This rapid bioconversion ensures that the active compound is readily available to exert its pharmacological effects.

The following table provides a summary of the in vitro stability and hydrolysis data for this compound.

| Condition | Half-life (t½) |

| Buffer Solution (pH 7.4) | Stable nih.govresearchgate.net |

| Alkaline Phosphatase Solution | <<15 seconds nih.govresearchgate.net |

| 10% Liver Homogenate | 8-9 minutes nih.govresearchgate.net |

Cannabinoid Receptor (CB1 and CB2) Agonism and Binding Affinity Studies

R-1 Methanandamide, the active form of R-1MAP, is a potent agonist for the Cannabinoid Receptor Type 1 (CB1). caymanchem.commedchemexpress.cnmedchemexpress.com It demonstrates significant selectivity for CB1 over the Cannabinoid Receptor Type 2 (CB2). caymanchem.com Studies have reported its binding affinity (Ki) for the CB1 receptor to be in the range of 17.9 to 28.3 nM, with some reports indicating a Ki of 20 nM. caymanchem.commedchemexpress.cnmedchemexpress.com In contrast, its affinity for the CB2 receptor is substantially lower, with Ki values ranging from 815 to 868 nM. caymanchem.com This makes R-1 Methanandamide approximately 30 to 48 times more selective for the CB1 receptor. Methylation at the C-1' position in the R-configuration, as seen in R-1 Methanandamide, results in a four-fold higher CB1 affinity compared to anandamide (AEA). nih.gov

The phosphate ester form, R-1MAP, is designed as a water-soluble prodrug analog of AEA. caymanchem.comcaymanchem.com While the direct binding affinity of R-1MAP is not extensively detailed, studies on the related compound arachidonoyl ethanolamide phosphate (AEA-P) show it is approximately five-fold less potent as a CB1 agonist, with a Ki of about 200 nM. caymanchem.comcaymanchem.com However, the biological activity of R-1MAP in inhibiting the growth of C6 glioma cells was found to be essentially equivalent to that of AEA. caymanchem.comcaymanchem.com

| Compound | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| R-1 Methanandamide | CB1 | 17.9 - 28.3 nM | caymanchem.com |

| R-1 Methanandamide | CB1 | 20 nM | medchemexpress.cnmedchemexpress.com |

| R-1 Methanandamide | CB2 | 815 - 868 nM | caymanchem.com |

| Arachidonoyl Ethanolamide Phosphate (AEA-P) | CB1 | ~200 nM | caymanchem.comcaymanchem.com |

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o family of proteins. nih.govnih.gov As a potent CB1 agonist, R-1 Methanandamide initiates a cascade of intracellular signaling events upon receptor binding.

Gi/o Protein Coupling and Adenylyl Cyclase Inhibition: Activation of CB1 receptors by agonists like R-1 Methanandamide leads to the coupling and activation of Gi/o proteins. nih.govnih.gov This results in the inhibition of adenylyl cyclase activity, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). nih.govnih.govphysiology.org R-1 Methanandamide has been shown to act as a full agonist in the inhibition of adenylyl cyclase. nih.gov The reduction in cAMP levels subsequently impacts the activity of cAMP-dependent protein kinase A (PKA). nih.gov Studies in SW480 cells demonstrated that R-1 Methanandamide treatment decreased PKA kinase activity. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Activation: CB1 receptor activation is also linked to the stimulation of the mitogen-activated protein kinase (MAPK) cascade. nih.govnih.govfrontiersin.org Research has shown that R-1 Methanandamide can induce the time-dependent phosphorylation of p38 MAPK and p42/44 MAPK (also known as ERK1/2). researchgate.net Furthermore, cannabinoids, including R-1 Methanandamide, can activate the PI3K/Akt/mTOR pathway through both CB1 and CB2 receptors, which can also lead to the stimulation of downstream effectors like Raf-1. researchgate.net

Beyond its direct interaction with cannabinoid receptors, R-1 Methanandamide has been shown to exert biological effects through mechanisms that are independent of CB1 and CB2. In certain cancer cell lines, such as human cervical and lung cancer cells, R-1 Methanandamide has been observed to induce apoptosis in a manner that bypasses cannabinoid receptor activation. nih.gov Another significant receptor-independent action is the modulation of drug efflux transporters. nih.govnih.gov

G-Protein Coupled Receptor Signaling Pathways (e.g., Gi/o protein coupling, adenylyl cyclase inhibition, MAPK activation)

Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channel Interactions

R-1 Methanandamide is also an activator of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel, a non-selective cation channel. medchemexpress.cnmedchemexpress.com This interaction is a recognized component of its pharmacological profile. For instance, the anti-invasive effects of R-1 Methanandamide on cervical and lung cancer cells have been shown to be mediated by TRPV1 activation, which leads to an upregulation of the tissue inhibitor of metalloproteinases-1 (TIMP-1). nih.gov The dual activation of both CB1 and TRPV1 receptors by R-1 Methanandamide can lead to complex, and sometimes opposing, physiological effects. There is evidence of crosstalk between CB1 and TRPV1 signaling pathways, where CB1 receptor activation can lead to the production of endogenous TRPV1 agonists, thereby indirectly modulating TRPV1 activity. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Mechanisms

R-1 Methanandamide can indirectly activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor involved in lipid metabolism and inflammation. nih.gov This activation is not due to direct binding of R-1 Methanandamide to the receptor. Instead, studies have shown that it confers PPARγ activation by upregulating the expression of cyclooxygenase-2 (COX-2). nih.govtandfonline.com The increased COX-2 activity leads to the synthesis and release of prostaglandins, which are known endogenous ligands for PPARγ. nih.gov This indirect mechanism has been implicated in the pro-apoptotic effects of R-1 Methanandamide in human cervical carcinoma and neuroglioma cells. tandfonline.com

Interactions with Lysophosphatidic Acid (LPA) Signaling Systems

This compound and other phosphate esters of anandamide analogs are recognized as structural variants of lysophosphatidic acid (LPA). caymanchem.comcaymanchem.com LPA is a signaling phospholipid that exerts a wide range of cellular effects by acting on its own family of G protein-coupled receptors (LPA1-5). nih.gov Despite this structural similarity, which suggests a potential for interaction with LPA signaling pathways, current scientific literature indicates that the effects of R-1MAP on the various LPA receptors have not been experimentally tested. caymanchem.comcaymanchem.com Therefore, while a theoretical basis for interaction exists due to structural analogy, there is no direct evidence to confirm that R-1MAP binds to or modulates LPA receptors.

Cellular and Biochemical Effects in Preclinical Models

Regulation of Cell Proliferation and Viability

Research has consistently shown that R-1 Methanandamide (B110085) Phosphate (B84403) and its analogs can inhibit the growth and proliferation of various cancer cell lines. The mechanisms underlying these effects are multifaceted, often involving cannabinoid receptor signaling, but also receptor-independent pathways.

In the context of glioma, a highly aggressive form of brain tumor, anandamide (B1667382) analogs have demonstrated notable anti-proliferative activity. The water-soluble prodrug, R-1 Methanandamide Phosphate (R-1MAP), was found to be as effective as anandamide (AEA) in inhibiting the proliferation of C6 glioma cells. caymanchem.com Further studies using the stable analog R(+)-methanandamide also showed inhibition of glioma cell proliferation. frontiersin.orgrealmofcaring.org Interestingly, in some instances, this anti-proliferative and pro-apoptotic effect in glioma cells was shown to occur through a mechanism that does not involve cannabinoid or TRPV1 receptors. frontiersin.org

Preclinical studies have established the anti-proliferative effects of R(+)-methanandamide in several human prostate cancer cell lines, including PC-3, DU-145, and LNCaP. unifi.itnih.govresearchgate.netresearchgate.net In androgen-resistant PC-3 cells, R(+)-methanandamide was found to decrease cell viability in a dose-dependent manner. tandfonline.com The anti-proliferative action in these cells is linked to the cannabinoid receptor 2 (CB2). researchgate.net Downregulation or pharmacological blockade of the CB2 receptor was shown to reverse the inhibitory effects of cannabinoids on cell growth. researchgate.net

In models of mantle cell lymphoma (MCL), a type of B-cell lymphoma, cannabinoid agonists have been shown to inhibit growth and induce apoptosis. realmofcaring.org Specifically, R(+)-methanandamide (R(+)-MA) was effective in reducing the viability of MCL cell lines. nih.govrealmofcaring.org This effect was shown to be dependent on the activation of both cannabinoid receptor 1 (CB1) and CB2. realmofcaring.orgnih.gov Normal B cells, however, remained unaffected by the treatment, suggesting a degree of cancer-cell specificity. realmofcaring.org

The stable anandamide analog R(+)-methanandamide has been shown to suppress the invasiveness of human cervical carcinoma cells (HeLa and C33A) and human lung carcinoma cells (A549) without altering cell migration. oup.comoup.com This anti-invasive effect is associated with an increased expression of the tissue inhibitor of matrix metalloproteinases-1 (TIMP-1). oup.comoup.com

In non-small cell lung cancer (NSCLC) cell lines A549 and H460, the synthetic analog Met-F-AEA on its own did not show significant anti-tumorigenic effects. ohiolink.edunih.gov However, when combined with a FAAH inhibitor (URB597), which prevents the breakdown of endocannabinoids, it significantly reduced EGF-induced proliferation. ohiolink.edunih.govoncotarget.com This combination therapy was found to induce a G0/G1 cell cycle arrest. nih.govoncotarget.com

In gastric cancer, R(+)-methanandamide has been demonstrated to induce apoptosis and necrosis. frontiersin.orgunifi.itmdpi.com Studies showed that at a concentration of 5 μM, R(+)-methanandamide induced apoptosis in gastric cancer cells. frontiersin.orgnih.gov Furthermore, its stable analog, Met-AEA, was observed to reduce the volume and density of gastric carcinoma cells by triggering both apoptotic and necrotic cell death pathways. mdpi.com

Table 1: Effects of R-1 Methanandamide Analogs on Cell Proliferation and Viability This table is interactive. You can sort and filter the data.

| Cancer Type | Cell Line(s) | Compound | Key Findings on Proliferation/Viability | Citations |

|---|---|---|---|---|

| Glioma | C6 | This compound | Inhibited cell proliferation, equivalent to anandamide. | caymanchem.com |

| Glioma | U87, U251, Ge227, Ge258 | R(+)-Methanandamide | Inhibited cell proliferation. | frontiersin.orgrealmofcaring.org |

| Prostate Cancer | PC-3, DU-145, LNCaP | R(+)-Methanandamide | Exerted anti-proliferative effects. | researchgate.netresearchgate.net |

| Prostate Cancer | PC-3 | R(+)-Methanandamide | Decreased cell viability in a dose-dependent manner. | tandfonline.com |

| Lymphoma | Mantle Cell Lymphoma (MCL) | R(+)-Methanandamide | Induced growth inhibition. | realmofcaring.org |

| Cervical Cancer | HeLa, C33A | R(+)-Methanandamide | Suppressed cell invasion. | oup.comoup.com |

| Lung Cancer | A549 | R(+)-Methanandamide | Suppressed cell invasion. | oup.comoup.com |

| Lung Cancer | A549, H460 | Met-F-AEA + URB597 | Reduced EGF-induced proliferation; induced G0/G1 cell cycle arrest. | ohiolink.edunih.govoncotarget.com |

| Gastric Cancer | Gastric Cancer Cells | R(+)-Methanandamide | Reduced cell survival. | frontiersin.orgunifi.itnih.gov |

| Gastric Cancer | Gastric Carcinoma Cells | Met-AEA | Diminished volume and density of cancer cells. | mdpi.com |

Impact on Cervical and Lung Cancer Cell Lines

Induction of Apoptosis and Cell Death Pathways

A primary mechanism through which this compound and its analogs exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. The signaling pathways leading to apoptosis are complex and vary between cancer types.

In prostate cancer cells (PC-3), the pro-apoptotic effect of R(+)-methanandamide is mediated by the CB2 receptor and involves the de novo synthesis of ceramide, a lipid messenger implicated in cell death signaling. researchgate.nettandfonline.com This pathway also includes the activation of JNK (c-Jun N-terminal kinase) and the inhibition of the pro-survival kinase Akt. researchgate.net

In mantle cell lymphoma , apoptosis induced by R(+)-methanandamide requires the simultaneous engagement of both CB1 and CB2 receptors. realmofcaring.orgnih.gov The downstream signaling cascade involves the accumulation of ceramide and the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. realmofcaring.orgrealmofcaring.orgnih.gov Specifically, R(+)-methanandamide was found to increase levels of ceramide species C16, C18, C24, and C24:1 and induce the transcription of ceramide synthases 3 and 6 via the CB1 receptor. nih.govrealmofcaring.org

For cervical and lung cancer cells, R(+)-methanandamide triggers apoptosis through a distinct pathway involving the induction of cyclooxygenase-2 (COX-2). nih.gov This leads to the synthesis of prostaglandins, such as PGD2, which in turn activate the peroxisome proliferator-activated receptor gamma (PPARγ) to elicit apoptosis. nih.gov This mechanism was observed in HeLa, C33A, and A549 cell lines and was shown to be independent of cannabinoid receptors but preventable by inhibiting ceramide synthase. nih.gov In NSCLC, the combination of Met-F-AEA and a FAAH inhibitor leads to apoptosis via the downregulation of the cell cycle proteins cyclin D1 and CDK4, and the activation of caspase-9 and poly (ADP-ribose) polymerase (PARP). nih.govoncotarget.commdpi.com

In gastric cancer models, R(+)-methanandamide and its analogs have been confirmed to induce apoptosis and necrosis, leading to a reduction in tumor cell survival. frontiersin.orgunifi.itmdpi.com

Table 2: Apoptotic Pathways Activated by R-1 Methanandamide Analogs This table is interactive. You can sort and filter the data.

| Cancer Type | Cell Line(s) | Compound | Apoptotic Pathway | Citations |

|---|---|---|---|---|

| Prostate Cancer | PC-3 | R(+)-Methanandamide | CB2-dependent; de novo ceramide synthesis; JNK activation; Akt inhibition. | researchgate.nettandfonline.com |

| Lymphoma | Mantle Cell Lymphoma (MCL) | R(+)-Methanandamide | CB1/CB2-dependent; ceramide accumulation; p38 MAPK activation. | realmofcaring.orgnih.govrealmofcaring.orgnih.gov |

| Cervical Cancer | HeLa, C33A | R(+)-Methanandamide | COX-2 induction; PGD2 synthesis; PPARγ activation. | nih.gov |

| Lung Cancer | A549 | R(+)-Methanandamide | COX-2 induction; PPARγ activation. | nih.gov |

| Lung Cancer | A549, H460 | Met-F-AEA + URB597 | Downregulation of Cyclin D1/CDK4; activation of caspase-9 and PARP. | nih.govoncotarget.commdpi.com |

| Gastric Cancer | Gastric Cancer Cells | R(+)-Methanandamide | Induction of apoptosis and necrosis. | frontiersin.orgunifi.itnih.gov |

| Glioma | Glioma Cells | R(+)-Methanandamide | Cannabinoid receptor-independent apoptosis. | frontiersin.org |

Table 3: Compound Names Mentioned

| Abbreviation/Common Name | Full Chemical Name |

| This compound | (R)-(+)-Arachidonyl-1'-hydroxy-2'-propyl-amide-phosphate |

| R(+)-methanandamide | (R)-(+)-N-(2-hydroxy-1-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide |

| Met-AEA | (R)-(+)-N-(2-hydroxy-1-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide |

| R(+)-MA | (R)-(+)-N-(2-hydroxy-1-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide |

| Met-F-AEA | 2-methyl-arachidonyl-2′-fluoro-ethylamide |

| AEA | Anandamide (N-arachidonoylethanolamine) |

| URB597 | Cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester |

| WIN 55,212-2 | (R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone mesylate |

Ceramide Metabolism and Sphingolipid Signaling

R-1 methanandamide has been shown to significantly influence ceramide metabolism and sphingolipid signaling, pathways crucial for determining cell fate. In cancer cell models, the compound consistently induces the accumulation of ceramide, a pro-apoptotic lipid.

In studies on mantle cell lymphoma (MCL), treatment with R(+)-methanandamide resulted in elevated levels of specific ceramide species, including C16, C18, C24, and C24:1. realmofcaring.orgnih.gov This increase was linked to the transcriptional upregulation of ceramide synthases (CerS) 3 and 6, an effect predominantly mediated by the CB1 receptor. realmofcaring.orgnih.gov The pro-apoptotic effect of R-1 methanandamide was further amplified by inhibiting enzymes that convert ceramide into pro-survival sphingolipids, highlighting the therapeutic potential of modulating this pathway. realmofcaring.orgnih.gov

Similarly, in prostate cancer cells, R(+)-methanandamide was found to stimulate the de novo biosynthesis of ceramide through the CB2 receptor. tandfonline.com This induction of ceramide is a key mechanism underlying the cytotoxic effects of cannabinoids in various cancer models. realmofcaring.orgmdpi.com

Table 1: Effects of R(+)-Methanandamide on Ceramide Metabolism in Cancer Cells

| Cell Line | Observed Effect | Receptor Involvement | Reference |

|---|---|---|---|

| Mantle Cell Lymphoma (Rec-1) | Increased levels of C16, C18, C24, C24:1 ceramides; Induction of CerS3 and CerS6 | Primarily CB1 | realmofcaring.orgnih.gov |

Programmed Cell Death Mechanisms

The induction of programmed cell death, or apoptosis, is a hallmark of R-1 methanandamide's activity in preclinical cancer models. This effect is often, but not exclusively, mediated through cannabinoid receptors.

In colorectal cancer cells, R-1 methanandamide was shown to induce apoptosis via the CB1 receptor. nih.gov Further studies have demonstrated the apoptotic potential of R(+)-methanandamide across a range of cancer cell lines, including those of the cervix, lung, and stomach, through both receptor-dependent and -independent pathways. frontiersin.org

A detailed investigation into mantle cell lymphoma revealed that R(+)-methanandamide triggers a cascade of events leading to apoptosis. This includes the aforementioned accumulation of ceramide, phosphorylation of p38 mitogen-activated protein kinase (MAPK), depolarization of the mitochondrial membrane, and subsequent activation of caspases. realmofcaring.org

Modulation of Gene and Protein Expression

R-1 methanandamide exerts significant control over the expression of various genes and proteins that are critical in physiological and pathological processes.

Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Regulation

In human nonpigmented ciliary epithelial (NPE) cells, R(+)-methanandamide has been demonstrated to increase the messenger RNA (mRNA) and protein expression of several matrix metalloproteinases, specifically MMP-1, MMP-3, and MMP-9. researchgate.net Concurrently, it upregulates the expression of the tissue inhibitor of metalloproteinase-1 (TIMP-1). researchgate.net Notably, the expression of MMP-2 and TIMP-2 remained unaffected in these studies. researchgate.net

The upregulation of TIMP-1 by R(+)-methanandamide has also been identified as a key factor in its ability to inhibit the invasion of cervical and lung cancer cells. frontiersin.org

Cyclooxygenase-2 (COX-2) Expression Pathways

R-1 methanandamide has a pronounced effect on the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. In human NPE cells, R(+)-methanandamide induces a dose- and time-dependent increase in COX-2 mRNA. researchgate.net This induction is mediated through the phosphorylation of the p38 and p42/44 MAPK pathways. researchgate.net The subsequent increase in COX-2 activity is directly linked to the elevated expression of MMP-9 and TIMP-1. researchgate.net

Interestingly, in a murine lung cancer model, methanandamide was found to increase COX-2 levels and the production of its downstream product, prostaglandin (B15479496) E2 (PGE2), through a cannabinoid receptor-independent mechanism, which was associated with enhanced tumor growth. nih.gov

Table 2: R(+)-Methanandamide's Impact on MMP, TIMP, and COX-2 Expression in Human NPE Cells

| Target Gene/Protein | Effect of R(+)-Methanandamide | Associated Pathway | Reference |

|---|---|---|---|

| MMP-1 | Increased mRNA and protein expression | - | researchgate.net |

| MMP-3 | Increased mRNA and protein expression | - | researchgate.net |

| MMP-9 | Increased mRNA and protein expression | COX-2 dependent | researchgate.net |

| TIMP-1 | Increased mRNA and protein expression | COX-2 dependent | researchgate.net |

Androgen Receptor Expression Enhancement

Currently, there is a lack of available scientific literature detailing the direct effects of this compound or its active metabolite, R-1 methanandamide, on the expression of the androgen receptor. Further research is required to ascertain any potential relationship.

Neurogenesis and Neural Stem Cell Differentiation Studies

The endocannabinoid system is a known modulator of neurogenesis, and R-1 methanandamide has been utilized as a tool to probe these processes. The findings, however, present a complex picture.

In studies using mouse neonatal subventricular zone (SVZ) stem and progenitor cells, stimulation of the CB1 receptor with (R)-(+)-Methanandamide was shown to enhance both self-renewal and proliferation. plos.org The same study also reported that this compound promoted the differentiation of these stem cells into neurons, an effect also mediated by the CB1 receptor. plos.org

Conversely, other research has suggested an inhibitory role for methanandamide in neurogenesis. In adult rats, administration of a methanandamide analogue was associated with a decrease in hippocampal neurogenesis. nih.gov This highlights the intricate and context-dependent role of the cannabinoid system in the development and plasticity of the nervous system. nih.govresearchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| R-1 Methanandamide | R(+)-Methanandamide, MET, R-MA |

| Anandamide | Arachidonoyl ethanolamide, AEA |

| Ceramide | - |

| Ceramide Synthase | CerS |

| Matrix Metalloproteinase | MMP |

| Tissue Inhibitor of Metalloproteinase | TIMP |

| Cyclooxygenase-2 | COX-2 |

| Prostaglandin E2 | PGE2 |

| Mitogen-Activated Protein Kinase | MAPK |

| Cannabinoid Receptor 1 | CB1 |

Sperm Capacitation and Mitochondrial Energetics Regulation

In preclinical models, R(+)-methanandamide (Met-AEA) has been shown to play a significant role in the complex processes of sperm capacitation and the regulation of mitochondrial function, which are critical for male fertility.

Studies in bull spermatozoa have demonstrated that Met-AEA, at nanomolar concentrations, induces sperm capacitation, a series of physiological changes that spermatozoa must undergo to be able to fertilize an oocyte. nih.gov This effect was shown to be mediated through the activation of both the cannabinoid receptor 1 (CB1) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, as antagonists for these receptors inhibited the capacitation process. nih.gov This suggests that the endocannabinoid system is an important regulator of the final stages of sperm maturation. nih.gov

Furthermore, Met-AEA impacts mitochondrial energetics in sperm. In human spermatozoa, micromolar concentrations of Met-AEA were found to significantly decrease the mitochondrial transmembrane potential (ΔΨm). nih.gov This effect was reversible and mediated by the CB1 receptor, as it was prevented by a CB1 antagonist but not by antagonists for CB2 or TRPV1 receptors. nih.gov The decrease in mitochondrial potential occurred without triggering the executioner caspases of apoptosis (caspase-9 and -3), indicating a non-apoptotic mechanism of action on mitochondrial function. nih.gov When glycolysis, the other major energy pathway in sperm, was blocked, Met-AEA's impact on mitochondria led to a dramatic loss of sperm motility, highlighting the critical role of mitochondrial oxidative phosphorylation for sperm movement under specific metabolic conditions. nih.gov

Table 1: Effects of R(+)-Methanandamide on Sperm Function in Preclinical Models

| Biological Process | Model System | Observed Effect | Mediating Receptors | Reference |

|---|---|---|---|---|

| Sperm Capacitation | Bull Spermatozoa | Induces capacitation at nanomolar concentrations. | CB1 and TRPV1 | nih.gov |

| Mitochondrial Energetics (ΔΨm) | Human Spermatozoa | Reversibly decreases mitochondrial transmembrane potential at micromolar concentrations. | CB1 | nih.gov |

| Sperm Motility | Human Spermatozoa | Abolishes motility under glycolysis blockage due to mitochondrial inhibition. | CB1 | nih.gov |

Intercellular Communication and Cytokine Secretion (e.g., Interleukin-6)

R(+)-methanandamide (Met-AEA) has been observed to modulate intercellular communication and cytokine secretion in various preclinical cancer and inflammation models. These actions can influence tumor-immune system interactions and inflammatory responses.

A key mechanism of intercellular communication involves adhesion molecules. In preclinical lung cancer models, treatment with Met-AEA was found to upregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of cancer cells. frontiersin.orgnih.govresearchgate.net ICAM-1 is a counter-receptor for the Lymphocyte Function-Associated Antigen-1 (LFA-1) present on immune cells like lymphokine-activated killer (LAK) cells. frontiersin.orgnih.gov The increased expression of ICAM-1 enhanced the adhesion between cancer cells and LAK cells, leading to a significant increase in the lysis and destruction of the lung cancer cells by the immune cells. nih.govresearchgate.net This effect was notably absent in non-cancerous bronchial epithelial cells, suggesting a degree of cancer-cell specificity. researchgate.net

Regarding cytokine secretion, the effects of Met-AEA appear to be context-dependent. In a study using the androgen-resistant prostate cancer cell line PC3, Met-AEA induced a dose-dependent increase in the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6). tandfonline.com This effect was partially reversed by a CB2 receptor antagonist, and further investigation suggested the involvement of ceramide metabolism in mediating this response. tandfonline.com Conversely, in a model of periodontal inflammation using human periodontal ligament cells, Met-AEA (10 μM) significantly inhibited the production of IL-6 that was induced by bacterial lipopolysaccharide (LPS). researchgate.net However, in the same study, Met-AEA was noted to slightly enhance the basal, unstimulated production of IL-6. researchgate.net These findings indicate that Met-AEA can have dual effects on IL-6 secretion, either stimulating or inhibiting its release depending on the cellular context and the presence of an inflammatory stimulus.

Table 2: Effects of R(+)-Methanandamide on Intercellular Signaling in Preclinical Models

| Signaling Molecule | Model System | Observed Effect | Mediating Factors | Reference |

|---|---|---|---|---|

| ICAM-1 | Human Lung Cancer Cells | Upregulates expression, enhancing LAK cell-mediated lysis. | Not specified | frontiersin.orgnih.govresearchgate.net |

| Interleukin-6 (IL-6) | Human Prostate Cancer Cells (PC3) | Induces a dose-dependent increase in secretion. | CB2 Receptor, Ceramide Metabolism | tandfonline.com |

| Human Periodontal Ligament Cells | Inhibits LPS-induced secretion; slightly enhances basal secretion. | Not specified | researchgate.net |

Endocannabinoid and Sphingosine (B13886) 1-Phosphate System Cross-Talk

Emerging preclinical evidence points to significant functional cross-talk between the endocannabinoid system, modulated by compounds like Met-AEA, and the sphingosine 1-phosphate (S1P) signaling system. These two lipid-based signaling networks are involved in regulating a wide array of similar biological processes.

Research using murine C2C12 myoblasts has uncovered a functional interplay between these two systems in skeletal muscle. In this model, S1P was found to significantly increase the expression of the TRPV1 receptor, a known target for endocannabinoids. nih.govtandfonline.com Furthermore, S1P was shown to counteract the effects of Met-AEA on the mitochondrial membrane potential. nih.govtandfonline.com Specifically, while low doses of Met-AEA increased the mitochondrial membrane potential (hyperpolarization) via TRPV1, S1P opposed this action. nih.gov This suggests that S1P can modulate cellular sensitivity and response to endocannabinoid signaling by altering receptor expression and downstream effects on mitochondrial function. nih.govtandfonline.com

This interaction is not limited to muscle cells. In the cardiovascular system, the cross-talk is also evident. A study on rat coronary arteries demonstrated that the vasorelaxation mediated by anandamide, for which Met-AEA is a stable analog, is dependent on the S1P system. scholaris.ca The relaxing effect of anandamide was attenuated when sphingosine kinase, the enzyme responsible for producing S1P, was inhibited. scholaris.ca Moreover, the study identified a requirement for the S1P3 receptor, specifically on the vascular endothelium, for anandamide to exert its full vasorelaxant effect. scholaris.ca This indicates a cooperative or sequential signaling cascade where endocannabinoid receptor activation leads to a downstream reliance on the S1P pathway to produce a physiological outcome.

Table 3: Preclinical Evidence of Cross-Talk Between Endocannabinoid and S1P Systems

| Model System | Effect of S1P on Endocannabinoid System | Effect of Endocannabinoid System on S1P Signaling | Key Finding | Reference |

|---|---|---|---|---|

| Murine C2C12 Myoblasts | Increases expression of TRPV1 receptor. Counteracts Met-AEA-induced mitochondrial hyperpolarization. | Met-AEA modulates mitochondrial membrane potential via TRPV1, an effect opposed by S1P. | S1P modulates cellular response to Met-AEA by altering receptor expression and mitochondrial effects. | nih.govtandfonline.com |

| Rat Coronary Artery | Not directly tested. | Anandamide-mediated vasorelaxation requires S1P3 receptor activation and is reduced by sphingosine kinase inhibition. | Endocannabinoid-induced vasorelaxation is functionally dependent on the S1P signaling pathway. | scholaris.ca |

Metabolomic and Pharmacokinetic Research

Metabolic Transformations and Pathways

R-1 Methanandamide (B110085) Phosphate (B84403) is a synthetically derived, water-soluble prodrug of R-methanandamide. Its primary metabolic pathway involves the enzymatic cleavage of the phosphate group, a process that transforms the prodrug into its active parent compound, R-methanandamide. nih.gov This biotransformation is essential for the compound to elicit its biological activity, as the phosphate moiety is designed to improve solubility and delivery characteristics, rather than for direct pharmacological effect. The metabolic conversion pathway is direct, with the principal transformation being the hydrolysis of the phosphate ester bond.

Enzymatic Biotransformation Kinetics (e.g., Alkaline Phosphatase, Liver Homogenate)

The conversion of R-1 Methanandamide Phosphate to R-methanandamide is facilitated by enzymatic activity. In vitro studies have demonstrated that this hydrolysis is particularly rapid in the presence of alkaline phosphatase. In a solution containing this enzyme, this compound has a half-life of less than 15 seconds. nih.govrsc.org This indicates a very efficient and swift conversion to the active form in environments where alkaline phosphatase is present.

Furthermore, research using a 10% liver homogenate, which provides a broader enzymatic environment, shows that this compound is also readily metabolized, with a determined half-life of 8-9 minutes. nih.govrsc.org This rapid biotransformation in liver preparations suggests that upon systemic exposure, the prodrug would be quickly converted to the active R-methanandamide.

| Environment | Half-life (t½) |

|---|---|

| Alkaline Phosphatase Solution | < 15 seconds |

| 10% Liver Homogenate | 8-9 minutes |

Resistance to Fatty Acid Amide Hydrolase (FAAH)

A key feature of the active metabolite, R-methanandamide, is its enhanced stability against enzymatic degradation by Fatty Acid Amide Hydrolase (FAAH). niscpr.res.in FAAH is the primary enzyme responsible for the breakdown of the endogenous cannabinoid anandamide (B1667382). nih.gov The chemical structure of R-methanandamide, which includes a methyl group on the ethanolamine (B43304) moiety, confers significant resistance to FAAH-mediated hydrolysis. This resistance means that once this compound is converted to R-methanandamide, the active compound has a longer duration of action compared to anandamide, which is rapidly degraded by FAAH. niscpr.res.innih.gov The prodrug strategy, therefore, not only enhances solubility but also delivers an active compound with inherent metabolic stability against this key catabolic enzyme.

Advanced Analytical Methodologies for Detection and Characterization

High-Resolution Mass Spectrometry (HRMS) in Metabolomics Research

High-resolution mass spectrometry (HRMS) is an indispensable tool in metabolomics for the comprehensive analysis of endogenous and exogenous compounds within a biological system. chemrxiv.org In the context of R-1 Methanandamide (B110085) Phosphate (B84403), HRMS offers the capability to determine its exact elemental composition, providing a high degree of confidence in its identification.

Metabolomics studies employing HRMS, often coupled with liquid chromatography (LC-HRMS), allow for the untargeted or targeted analysis of a wide array of metabolites. universiteitleiden.nl When analyzing for R-1 Methanandamide Phosphate, an untargeted approach can reveal its presence and the presence of related metabolites, offering insights into its metabolic fate. A targeted HRMS approach would focus on the precise mass of this compound and its expected fragments, delivering high-sensitivity quantification. The high resolving power of instruments like the Orbitrap or time-of-flight (TOF) mass spectrometers is crucial for distinguishing this compound from other structurally similar endogenous lipids that may have close m/z values. universiteitleiden.nl

Table 1: Illustrative HRMS Parameters for Endocannabinoid-like Compound Analysis

| Parameter | Typical Setting | Purpose |

| Mass Analyzer | Orbitrap, Q-TOF | Provides high resolution and mass accuracy. |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative | Depends on the analyte's ability to gain or lose a proton. |

| Mass Resolution | > 60,000 FWHM | To resolve isobars and accurately determine mass. |

| Scan Range (m/z) | 100 - 1000 | To cover the mass range of the target compound and its metabolites. |

| Data Acquisition | Full scan, dd-MS2 (data-dependent MS/MS) | For identification and structural elucidation. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of endocannabinoids and related molecules in biological samples due to its superior sensitivity and selectivity. nih.gov For this compound, LC-MS/MS methods would be developed to provide robust and reliable quantification, even at very low concentrations.

The development of an LC-MS/MS method for this compound would involve optimizing several key aspects. Sample preparation is critical, with techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) commonly used to remove interfering substances from complex matrices such as plasma or tissue homogenates. unimore.it The choice of ionization source, typically electrospray ionization (ESI), and its polarity (positive or negative ion mode) would be determined based on the chemical properties of the phosphate group and the parent molecule.

In tandem mass spectrometry, specific precursor-to-product ion transitions are monitored in what is known as multiple reaction monitoring (MRM), which significantly enhances the signal-to-noise ratio and provides a high degree of specificity. For this compound, the precursor ion would be the protonated or deprotonated molecule, and the product ions would be characteristic fragments generated through collision-induced dissociation.

Table 2: Representative LC-MS/MS Parameters for Phosphorylated Lipid Analysis

| Parameter | Typical Setting | Rationale |

| LC System | UHPLC | Provides better resolution and faster analysis times. |

| Column | Reversed-phase C18, Bioinert columns | C18 for hydrophobic retention; bioinert surfaces to reduce analyte adsorption of phosphorylated compounds. acs.orgbiocompare.com |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% formic acid | Common mobile phase for good separation of lipids. biorxiv.org |

| Ionization | ESI (Negative or Positive) | Negative mode is often preferred for phosphate-containing compounds. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification. |

| Limit of Quantification | pg/mL to low ng/mL range | Demonstrates the high sensitivity of the technique. mdpi.com |

Chromatographic Separations for Compound Analysis

The chromatographic separation is a critical component of the analytical workflow, ensuring that this compound is separated from other matrix components and isomers before it reaches the mass spectrometer. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the most common techniques employed. biorxiv.orgresearchgate.net

The choice of stationary phase is crucial. While standard C18 columns are widely used for their ability to retain and separate lipids based on hydrophobicity, the analysis of phosphorylated compounds like this compound presents unique challenges. acs.org The phosphate group can interact with metal surfaces in standard stainless steel columns and LC systems, leading to poor peak shape, tailing, and carryover. biocompare.com To mitigate these issues, specialized columns with bioinert surfaces or the use of mobile phase additives are often necessary to achieve good chromatographic performance. acs.orgbiocompare.com

The mobile phase composition, typically a gradient of an organic solvent like acetonitrile or methanol (B129727) and water with an additive such as formic acid, is optimized to achieve the best separation efficiency. biorxiv.org The gradient elution allows for the separation of a wide range of compounds with varying polarities within a single analytical run. For chiral molecules like R-1 Methanandamide, chiral chromatography may also be employed to separate it from its S-enantiomer, although this is often not necessary when the synthesized starting material is enantiomerically pure. mdpi.com

Theoretical Implications and Future Research Directions

Elucidation of Complex Endocannabinoid Signaling Networks

The study of R-1 Methanandamide (B110085) Phosphate (B84403) (R-1MAP) offers a valuable tool to further unravel the complexities of the endocannabinoid system (ECS). The ECS is a widespread signaling network involved in regulating a multitude of physiological processes. researchgate.net Its primary components include cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation. nih.govmdpi.comnih.govacs.org

R-1MAP, as a water-soluble prodrug of the potent and metabolically stable AEA analog, R-1 methanandamide, provides a unique advantage in experimental settings. caymanchem.comnetascientific.comresearchgate.netnih.gov Its enhanced water solubility facilitates administration in aqueous solutions, allowing for more precise and controlled studies of cannabinoid receptor activation. researchgate.netnih.govnih.gov This is in contrast to the parent compound, R-1 methanandamide, and AEA itself, which are lipophilic and can be challenging to work with in certain experimental paradigms. caymanchem.com

The activation of CB1 and CB2 receptors by endocannabinoids initiates a cascade of intracellular signaling events. nih.gov These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and the modulation of various ion channels. nih.govnih.gov Furthermore, cannabinoid receptor activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. nih.govnih.govplos.org The use of R-1MAP can help to dissect these intricate signaling pathways with greater accuracy.

Conceptual Frameworks for Prodrug Development in Lipid Mediators

The development of R-1MAP serves as a prime example of a successful prodrug strategy for lipid mediators. researchgate.netnih.govnih.gov Lipid mediators, such as endocannabinoids, often suffer from poor aqueous solubility, which can limit their therapeutic potential and experimental applicability. nih.gov The phosphate ester prodrug approach, as utilized for R-1MAP, effectively addresses this limitation by introducing a hydrophilic phosphate group. researchgate.netnih.govnih.gov

This strategy is based on the principle that the phosphate ester is chemically stable in physiological buffer solutions but is rapidly hydrolyzed by endogenous enzymes, such as alkaline phosphatases, to release the active parent drug at the site of action. researchgate.netnih.govnih.gov Studies have shown that the phosphate promoiety can increase the aqueous solubility of the parent compound by more than 16,500-fold. researchgate.netnih.gov

The success of R-1MAP provides a conceptual framework for the development of other lipid mediator prodrugs. This approach could be applied to a wide range of bioactive lipids, including other endocannabinoids, eicosanoids, and sphingolipids, to enhance their drug-like properties. The key considerations for designing such prodrugs include:

Selection of the promoiety: The chosen promoiety should significantly improve water solubility without compromising the stability of the prodrug.

Enzymatic cleavage: The prodrug must be efficiently cleaved by endogenous enzymes to release the active parent drug.

Pharmacokinetics: The pharmacokinetic profile of the prodrug and the released active drug needs to be carefully evaluated.

Future research in this area could focus on developing and evaluating a broader library of phosphate ester prodrugs for various lipid mediators. This would not only expand the therapeutic potential of these molecules but also provide valuable tools for basic research.

Unexplored Biological Activities and Mechanistic Hypotheses

While R-1MAP has been primarily investigated as a tool to study the endocannabinoid system, there are several unexplored biological activities and mechanistic hypotheses that warrant further investigation.

One intriguing possibility is the potential interaction of R-1MAP and its parent compound with non-cannabinoid receptors. For instance, R-1 methanandamide has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) receptor. medchemexpress.com Given that R-1MAP is a structural analog of lysophosphatidic acid (LPA), it is plausible that it could interact with LPA receptors, although this has not yet been experimentally tested. caymanchem.comnetascientific.com Investigating these potential off-target effects is crucial for a comprehensive understanding of the compound's pharmacology.

Furthermore, the downstream signaling pathways activated by R-1MAP-induced cannabinoid receptor stimulation are not fully elucidated. While the inhibition of adenylyl cyclase is a well-established consequence of CB1 receptor activation, the effects on other signaling cascades, such as the MAPK and PI3K/Akt pathways, require more in-depth investigation. nih.govtaylorandfrancis.com Studies on the parent compound, R-1 methanandamide, have shown its ability to induce apoptosis in certain cancer cell lines, and this effect may be mediated by pathways independent of cannabinoid receptors. taylorandfrancis.com

Future research should aim to:

Screen R-1MAP against a panel of receptors, including LPA receptors and other GPCRs, to identify potential off-target interactions.

Utilize phosphoproteomics and other systems-level approaches to map the global signaling changes induced by R-1MAP in various cell types.

Investigate the role of R-1MAP in cellular processes beyond the classical scope of the endocannabinoid system, such as cell proliferation, differentiation, and apoptosis. plos.orgmdpi.comtaylorandfrancis.com

Integration with Broader Biological Systems Research

The study of R-1MAP can be integrated into broader biological systems research to gain a more holistic understanding of its effects. The endocannabinoid system does not operate in isolation but rather engages in extensive crosstalk with other signaling networks. mdpi.commdpi.com For example, interactions between the endocannabinoid system and the sphingosine-1-phosphate (S1P) signaling pathway have been reported. mdpi.com

By employing a systems biology approach, researchers can investigate how R-1MAP perturbs these interconnected networks. This could involve the use of high-throughput technologies such as transcriptomics, proteomics, and metabolomics to generate large-scale datasets. These datasets can then be analyzed using computational models to identify key nodes and pathways that are modulated by R-1MAP.

For example, a study investigating the effects of R-1MAP on gene expression in a specific cell type could reveal novel target genes and pathways that are regulated by cannabinoid receptor activation. This information could then be used to generate new hypotheses about the physiological functions of the endocannabinoid system.

Future research directions in this area include:

Performing multi-omics studies to characterize the systemic effects of R-1MAP in vivo.

Developing computational models to simulate the dynamic interactions between the endocannabinoid system and other signaling networks in response to R-1MAP.

Utilizing R-1MAP as a chemical probe to investigate the role of the endocannabinoid system in complex biological processes such as development, aging, and disease.

By integrating the study of R-1MAP with broader systems-level research, we can move beyond a reductionist view of its function and gain a more comprehensive understanding of its role in health and disease.

Q & A

Q. What experimental models are suitable for studying R-1 Methanandamide Phosphate's biological activity?

R-1 MAP has been tested in in vitro models such as C6 glioma cell growth inhibition assays and isolated rat brain CB1 receptor binding studies. For behavioral studies, rodent open-field tests (e.g., measuring locomotor activity) are applicable, as demonstrated in methanandamide experiments . When selecting models, prioritize systems sensitive to endocannabinoid signaling and ensure proper controls (e.g., vehicle and receptor antagonists like AM251/SR144528) to isolate CB1/CB2-mediated effects .

Q. How does the phosphate ester modification influence R-1 MAP's solubility and stability compared to anandamide?

The phosphate ester group enhances water solubility, making R-1 MAP suitable for aqueous-based assays. However, its stability varies: ethanol solutions retain activity for ≥1 year at -20°C, but long-term storage in aqueous buffers may degrade the compound. Always verify solubility in target media (e.g., DMEM with serum) and confirm stability via HPLC or mass spectrometry before critical experiments .

Q. What receptor-binding assays are recommended to characterize R-1 MAP's agonist activity?

Competitive ligand displacement assays using radiolabeled cannabinoid probes (e.g., [³H]CP-55,940) on synaptosomal membranes or transfected cell lines expressing CB1/CB2 receptors are standard. Note that R-1 MAP exhibits ~5-fold lower CB1 affinity (Ki ~200 nM) compared to anandamide, necessitating higher concentrations for equivalent effects . Include control experiments with selective antagonists (e.g., AM251 for CB1) to confirm receptor specificity.

Q. What are the key considerations for handling and storing R-1 MAP in laboratory settings?

Store lyophilized R-1 MAP at -20°C in airtight, light-protected containers. Reconstitute in ethanol or DMSO (avoid aqueous buffers unless necessary) and aliquot to minimize freeze-thaw cycles. Follow safety protocols for handling irritants (e.g., gloves, ventilation) as per SDS guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in R-1 MAP's efficacy across different inflammation models?

In LPS-induced uterine inflammation, R-1 MAP reduces PGE2 synthesis via CB1/CB2-mediated suppression of mPGES-1 . However, variability in antiproliferative effects (e.g., in glioma cells) may arise from batch-to-batch inconsistencies in peptide content or impurities. Mitigate this by requesting additional QC metrics (e.g., peptide content analysis, TFA removal) for sensitive assays . Validate findings using orthogonal methods, such as siRNA knockdown of target receptors or metabolic profiling of prostaglandin pathways.

Q. What mechanisms underlie R-1 MAP's dual role in modulating prostaglandin synthesis?

R-1 MAP inhibits LPS-induced PGE2 production by downregulating mPGES-1 mRNA and protein levels via CB1/CB2 activation. However, it does not affect 15-PGDH, suggesting its effects are upstream of prostaglandin metabolism. To dissect this, combine qPCR, Western blotting, and LC-MS/MS quantification of prostaglandin metabolites in tissue explants . Contrast these results with lysophosphatidic acid (LPA) receptor activation studies, as R-1 MAP shares structural similarities with LPA but lacks characterized receptor interactions .

Q. How can researchers optimize experimental design to account for R-1 MAP's variable potency in receptor binding assays?

Variability may stem from differences in membrane preparation (e.g., synaptosomal vs. transfected cell lines) or endogenous lipid interference. Standardize protocols using reference ligands (e.g., WIN 55,212-2 for CB1) and include saturation binding curves to calculate Bmax and Kd for each experiment. For in vivo studies, pre-treat animals with FAAH/MAO inhibitors to prevent endogenous anandamide degradation and clarify R-1 MAP's pharmacokinetics .

Q. What are the implications of R-1 MAP's structural similarity to lysophosphatidic acid (LPA) in neurodegenerative disease models?

While R-1 MAP's effects on LPA receptors remain untested, its phospholipid-like structure suggests potential cross-reactivity in lipid signaling pathways implicated in Alzheimer’s disease (e.g., BACE1 regulation). Investigate this by profiling R-1 MAP's activity in neuronal cultures overexpressing LPA receptors (LPAR1–6) and assess amyloid-β modulation via ELISA or immunofluorescence .

Methodological Challenges

Q. How should researchers address batch-to-batch variability in R-1 MAP for reproducible bioassays?

Commercial R-1 MAP may exhibit variability in purity, solubility, or salt content. Request certificates of analysis (CoA) with HPLC/MS data and peptide content quantification. For cell-based assays, pre-test batches using a standardized protocol (e.g., CB1 receptor activation in HEK293 cells) and normalize doses based on active compound concentration .

Q. What analytical techniques are critical for validating R-1 MAP's stability and metabolic fate in vivo?

Use LC-MS/MS to quantify R-1 MAP and its metabolites (e.g., free methanandamide) in plasma/tissue homogenates. Monitor phosphate ester hydrolysis rates under physiological conditions (pH 7.4, 37°C) and compare pharmacokinetic profiles to anandamide. Pair with radiolabeled tracer studies ([³H]-R-1 MAP) for precise biodistribution analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.